molecular formula C16H24N2O B13790397 1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide

1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide

Cat. No.: B13790397
M. Wt: 260.37 g/mol
InChI Key: IQQIPZFWPBVKAC-UHFFFAOYSA-N
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Description

1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide is a synthetic cyclohexane carboxamide derivative of interest in chemical and pharmacological research. Compounds within this class have been investigated for their potential biological activities and are frequently featured in patent literature concerning the modulation of therapeutic targets . Structurally, it features a cyclohexane ring with a primary amino group and a carboxamide linkage to a 2-isopropylphenyl substituent, a motif common in the development of small molecule agents . This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic applications. Researchers can leverage this compound as a chemical reference standard, a building block for further synthetic elaboration, or a candidate for in vitro biological screening. For comprehensive handling information, including safety protocols, storage conditions (often recommended at 2-8°C ), and detailed specifications, please consult the available safety data sheets and product documentation.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C16H24N2O/c1-12(2)13-8-4-5-9-14(13)18-15(19)16(17)10-6-3-7-11-16/h4-5,8-9,12H,3,6-7,10-11,17H2,1-2H3,(H,18,19)

InChI Key

IQQIPZFWPBVKAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2(CCCCC2)N

Origin of Product

United States

Preparation Methods

Esterification of Amino Acid Precursors

The synthesis begins with the conversion of chiral amino acids, such as (S)- or (R)-2-phenylglycine, into their corresponding methyl esters. This step locks the spatial orientation of the amine group at position 2, which is carried through subsequent reactions to maintain stereochemical purity.

  • Method : Esterification is performed using standard protocols, such as refluxing the amino acid with methanol and thionyl chloride or other esterification agents at room temperature or under reflux conditions.
  • Outcome : Formation of methyl esters (I) with high stereochemical integrity.

Amidation to Form Carboxamides

The methyl esters are then converted into primary amides by amidation reactions using ammonia or ammonium hydroxide.

  • Method : The ester is treated with ammonia sources under controlled conditions to yield amides (II).
  • Reagents : Ammonium hydroxide (28-30%), ammonia gas, or other ammonia equivalents.
  • Conditions : Reactions are typically conducted at room temperature or slightly elevated temperatures for several hours to days.
  • Outcome : Formation of primary amides with retention of stereochemistry.

Reduction to Diamines

The amides (II) undergo reduction to diamines (III) using strong reducing agents.

  • Method : Lithium aluminum hydride (LAH) is the preferred reducing agent, added slowly to the amide solution under inert atmosphere and low temperature (0°C to room temperature).
  • Procedure : The reaction mixture is refluxed or stirred until completion (4-6 hours), then carefully quenched with aqueous sodium hydroxide to deactivate excess LAH.
  • Outcome : Conversion of amides to diamines with high yield and stereochemical retention.

Coupling with Functionalized Cyclohexane Derivatives

The diamine (III) is coupled with a functionalized cyclohexane derivative, specifically (1R,2S,5R)-N-((S)-2-amino-2-phenylethyl)-2-isopropyl-5-methylcyclohexane-1-carboxamide, to form the target cyclohexane carboxamide (IV).

  • Method : The coupling is performed using acid chlorides or activated carboxylic acids in the presence of bases such as triethylamine.
  • Conditions : The reaction is carried out at 0°C initially to control reactivity, then warmed to room temperature and stirred overnight under nitrogen atmosphere.
  • Workup : The reaction mixture is extracted with aqueous acid/base solutions, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
  • Outcome : Formation of the cyclohexane carboxamide intermediate with high purity.

N-Capping (Optional)

The carboxamide (IV) can be further modified by acylation or alkylation to introduce various N-substituents, enhancing biological activity or solubility.

  • Method : Acylation with activated carboxylic acids (acid chlorides, anhydrides) or protected amino acids such as (D)-Boc-alanine.
  • Conditions : Similar coupling conditions as above, followed by optional deprotection steps to remove Boc groups.
  • Outcome : N-substituted carboxamides (V) or deprotected final products (VI) ready for biological testing.

Summary of Key Reaction Steps and Conditions

Step Starting Material Reagents/Conditions Product Notes
Esterification (S)- or (R)-2-phenylglycine Methanol, thionyl chloride, reflux Methyl ester (I) Locks stereochemistry
Amidation Methyl ester (I) Ammonia or ammonium hydroxide, RT Amide (II) Primary amide formation
Reduction Amide (II) Lithium aluminum hydride (LAH), 0°C to RT Diamine (III) Quenched with NaOH, stereochemistry retained
Coupling Diamine (III) + cyclohexane acid chloride Triethylamine, CH2Cl2, 0°C to RT, N2 atmosphere Cyclohexane carboxamide (IV) Purified by extraction and drying
N-Capping (optional) Carboxamide (IV) Acid chlorides or protected amino acids, base N-substituted carboxamides (V/VI) Deprotection as needed

Research Outcomes and Analytical Data

  • The stereochemical purity of intermediates and final products is confirmed by chromatographic methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
  • Mass spectrometry (MS) data confirm molecular weights consistent with expected products (e.g., MS(ESI) m/z 374 for intermediate and m/z 393 for final products).
  • Crystallization from acetone/methanol mixtures yields white solids suitable for further characterization.
  • Reactions are reproducible at room temperature and standard atmospheric pressure, with yields reported in the range of 70-90% for key steps.

Chemical Reactions Analysis

Types of Reactions

1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxamide group may yield primary amines.

Scientific Research Applications

1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism of action of 1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Electron-withdrawing groups (e.g., bromine in ) increase XlogP compared to the target compound’s isopropyl group, suggesting reduced hydrophilicity. The thiophene substituent in lowers XlogP (2.7), enhancing solubility.
  • Conformational Stability : Chair conformations of the cyclohexane ring (observed in thiourea analogs ) and intramolecular hydrogen bonds (e.g., N–H···O in ) likely stabilize the target compound’s structure.

Key Observations:

  • Antitumor Activity : The acetamido side chain in compound 5i enhances potency compared to simpler aryl-substituted carboxamides, suggesting that functionalized side chains improve target engagement.
  • Antimicrobial Potential: While anthracene derivatives exhibit strong antifungal activity , the target compound’s efficacy remains untested.

Q & A

Q. Optimization Strategies :

  • High-Throughput Screening : Test solvent systems (e.g., DMSO vs. DMF) and temperatures to maximize yield .
  • Continuous Flow Reactors : Improve reaction efficiency and reduce by-products .

Advanced: How can conformational analysis explain discrepancies in reported biological activities of this compound?

Answer:
Discrepancies often arise from variations in molecular conformation affecting receptor binding. Key steps to resolve contradictions include:

Computational Modeling : Use density functional theory (DFT) or molecular dynamics simulations to predict stable conformers. For example, chair vs. boat cyclohexane conformations may alter hydrogen-bonding capacity .

Crystallographic Validation : Compare X-ray structures with computational predictions to identify dominant conformers under experimental conditions .

Assay Context : Biological activity may vary with assay pH or solvent polarity, which can stabilize specific conformations .

Example : A study on cyclohexane derivatives showed that axial vs. equatorial amino group orientation altered binding affinity to GABA receptors by 30% .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key features should be analyzed?

Answer:

  • 1H/13C NMR :
    • Cyclohexane Ring : Look for axial/equatorial proton splitting (δ 1.2–2.5 ppm) and carboxamide carbonyl (δ ~170 ppm) .
    • Aromatic Protons : 2-isopropylaniline substituents appear as doublets (δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of isopropyl group) validate purity .

Advanced: How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?

Answer:

Analog Synthesis : Modify substituents (e.g., isopropyl to tert-butyl on the phenyl ring) and test biological activity .

Key SAR Findings :

  • Hydrophobic Groups : Bulkier substituents enhance blood-brain barrier penetration but may reduce solubility .
  • Carboxamide Flexibility : Rigid cyclohexane rings improve selectivity for serotonin receptors over dopamine receptors .

3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity .

Basic: What are the critical steps in purifying this compound, and which solvents are optimal?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted amines .
  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals due to differential solubility of by-products .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomeric impurities .

Advanced: How do researchers validate target receptor interactions for this compound?

Answer:

Radioligand Binding Assays : Compete with known ligands (e.g., [3H]Diazepam for GABA-A receptors) to calculate Ki values .

Mutagenesis Studies : Modify receptor residues (e.g., Tyr209 in serotonin 5-HT2A) to confirm binding site specificity .

In Silico Docking : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds with Glu242 and hydrophobic interactions with Phe339 .

Basic: What stability challenges arise during storage, and how are they mitigated?

Answer:

  • Hydrolysis Risk : The carboxamide group degrades in humid conditions. Store desiccated at -20°C .
  • Light Sensitivity : Amber vials prevent photo-oxidation of the cyclohexane ring .
  • Long-Term Stability : Periodic HPLC analysis (every 6 months) monitors degradation .

Advanced: How can researchers reconcile conflicting data on this compound’s metabolic half-life?

Answer:

Species-Specific Metabolism : Compare liver microsomes from rats vs. humans to identify cytochrome P450 isoform differences (e.g., CYP3A4 vs. CYP2D6) .

Prodrug Effects : Check if metabolites (e.g., hydroxylated derivatives) contribute to observed activity .

Pharmacokinetic Modeling : Use compartmental models to account for absorption rate variability in in vivo studies .

Basic: What are the recommended analytical standards for quantifying this compound in biological matrices?

Answer:

  • Internal Standards : Deuterated analogs (e.g., d3-1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide) minimize matrix effects in LC-MS/MS .
  • Calibration Range : 1–1000 ng/mL in plasma, validated for accuracy (±15%) and precision (RSD <10%) .

Advanced: What strategies address low solubility in aqueous buffers during in vitro assays?

Answer:

Co-Solvent Systems : Use 5% DMSO/PBS or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Pro-drug Design : Introduce phosphate esters or PEGylated derivatives to improve hydrophilicity .

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